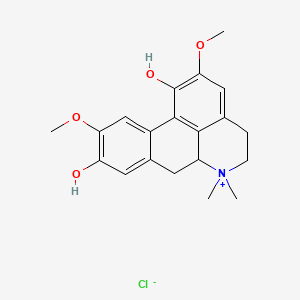

Laurifoline chloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

37791-15-4 |

|---|---|

Molecular Formula |

C20H24ClNO4 |

Molecular Weight |

377.9 g/mol |

IUPAC Name |

2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol;chloride |

InChI |

InChI=1S/C20H23NO4.ClH/c1-21(2)6-5-11-9-17(25-4)20(23)19-13-10-16(24-3)15(22)8-12(13)7-14(21)18(11)19;/h8-10,14H,5-7H2,1-4H3,(H-,22,23);1H |

InChI Key |

XKKJKNSMTPBZJP-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC)C.[Cl-] |

Origin of Product |

United States |

Botanical Sourcing and Isolation Methodologies of Laurifoline Type Compounds

Identification of Plant Families and Species Containing Laurifoline

Laurifoline and its related alkaloids are not confined to a single lineage of plants but have been identified in a diverse array of species across multiple families. Research has pinpointed several key botanical sources, which have become central to the study of these compounds.

The Lauraceae, or laurel family, is a significant source of laurifoline. biosynth.com This large family of flowering plants, found primarily in warm temperate and tropical regions, contains numerous aromatic evergreen trees and shrubs. wikipedia.orgbritannica.com Within this family, Lindera aggregata has been specifically identified as a source from which laurifoline is isolated. chembk.comukchemicalsuppliers.co.ukbiocrick.com Another member of this family, Cassytha filiformis, a parasitic vine, is also reported to contain laurifoline among its chemical constituents. nakraayurveda.com

Garrya laurifolia, a perennial shrub native to Mexico and Central America, is a well-documented source of laurifoline. nih.govknapsackfamily.com Commonly known as "bitter wood," this plant belongs to the Garryaceae family. nih.gov Early chemical studies identified laurifoline as one of the diterpenoid alkaloids present in this species. nih.govecomole.com

Cocculus laurifolius, a member of the Menispermaceae family, has been instrumental in the research of laurifoline. blogspot.comwikidata.org This plant, an erect shrub or small tree, is a known source of various alkaloids, with studies specifically isolating and characterizing laurifoline chloride from it. efloras.orgcapes.gov.br The natural products database COCONUT lists Cocculus laurifolius as a primary taxon where laurifoline is found. naturalproducts.net

Beyond the aforementioned species, laurifoline has been identified in several other plants, highlighting its widespread distribution:

Lindera aggregata : As previously noted, this member of the Lauraceae family is a source of laurifoline. chembk.comukchemicalsuppliers.co.ukbiocrick.com

Zanthoxylum affine : This shrub from the Rutaceae family has been found to contain laurifoline as one of its secondary metabolites. nih.govresearchgate.net

Michelia macclurei : Belonging to the Magnoliaceae family, the heartwood of this tree has been analyzed, revealing the presence of laurifoline among 45 identified alkaloids. researchgate.netmdpi.com

Berberis darwinii : Known as Darwin's barberry, this species from the Berberidaceae family contains laurifoline alongside other alkaloids like berberine (B55584) and palmatine. mdpi.comtandfonline.comwikipedia.org

Sinomenium acutum : Also in the Menispermaceae family, this plant is a confirmed source of laurifoline. nih.govresearchgate.netsci-hub.se Tissue-specific analysis has detected laurifoline in various parts of the plant stem, including the cortex, phloem, and xylem. nih.gov

Table 1: Plant Sources of Laurifoline-Type Alkaloids

| Plant Species | Family | Other Alkaloids Mentioned | References |

|---|---|---|---|

| Lindera aggregata | Lauraceae | Laurolitsine, Laurotetanine | chembk.comukchemicalsuppliers.co.ukbiocrick.comresearchgate.net |

| Cassytha filiformis | Lauraceae | Cassythine | nakraayurveda.com |

| Garrya laurifolia | Garryaceae | Cuauchichicine, Garrifoline | nih.govknapsackfamily.comecomole.com |

| Cocculus laurifolius | Menispermaceae | Magnoflorine (B1675912), Dihydroerysodine | blogspot.comwikidata.orgcapes.gov.br |

| Zanthoxylum affine | Rutaceae | Magnoflorine, Skimmianin, Scopoletin | nih.govresearchgate.net |

| Michelia macclurei | Magnoliaceae | Magnoflorine, Magnocurarine | researchgate.netmdpi.comresearchgate.net |

| Berberis darwinii | Berberidaceae | Berberine, Palmatine, Magnoflorine | mdpi.comtandfonline.com |

Cocculus laurifolius Contributions to Laurifoline Alkaloid Research

Extraction and Chromatographic Separation Techniques for Laurifoline Alkaloids

The isolation of pure laurifoline from complex plant matrices requires a multi-step process involving initial extraction followed by sophisticated chromatographic purification.

The initial step in isolating laurifoline involves extraction from plant material using various solvents. The choice of solvent is critical for efficiently removing the target alkaloids from the plant tissue. Research on Zanthoxylum affine utilized hexane, acetone, and methanol (B129727) for extraction. researchgate.net Similarly, methanolic extracts have been used to study the alkaloids in Berberis darwinii. tandfonline.com A general protocol for alkaloid extraction involves basifying the plant material before extraction with an organic solvent to enhance the efficiency. sci-hub.se

Following initial solvent extraction, further purification is achieved through various chromatographic techniques. Column chromatography is a common and powerful method for separating alkaloids. scirp.org Techniques such as vacuum liquid chromatography (VLC) have proven effective for separating complex mixtures of diterpenoid alkaloids from Garrya species. furb.br For more precise separation and identification, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are employed, often coupled with mass spectrometry (MS). sci-hub.se For instance, UPLC combined with quadrupole/time-of-flight mass spectrometry (UPLC-Q/TOF-MS) has been used to separate and characterize alkaloids, including laurifoline, from Sinomenium acutum. nih.govresearchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Alloaromadendrene |

| a-Bergamotene |

| a-Bisabolene |

| a-Corenol |

| b-Caryophyllene |

| b-Elemene |

| b-Guaiene |

| b-Longipinene |

| Berberine |

| Cadina-1(10),4-diene |

| Cassythine |

| Chelerythrine (B190780) |

| Columbamine |

| Copaene |

| Cuauchichicine |

| d-3-Carene |

| Dihydroerysodine |

| Elemol |

| Fagaronine |

| Garrifoline |

| Globulol |

| Guaiol |

| Jatrorrhizine |

| Laurolitsine |

| Laurotetanine |

| Laurifoline |

| This compound |

| Magnocurarine |

| Magnoflorine |

| Menisperine |

| N-norsinoacutine |

| Palmatine |

| Scopoletin |

| Sesquithujene |

| Sinomenine (B1681799) |

| Skimmianin |

| Thalifendine |

Advanced Chromatographic Purification Methods

The purification of laurifoline and similar alkaloids from crude plant extracts necessitates the use of advanced chromatographic techniques to achieve high purity. These methods are essential for separating structurally similar compounds from a complex matrix.

Ion-Exchange Chromatography (IEC): This technique has been successfully employed for the isolation of this compound from the bark of Zanthoxylum elephantiasis. nih.gov Ion-exchange chromatography separates molecules based on their net charge, which is particularly effective for alkaloids as their basic nitrogen atom can be protonated to carry a positive charge. This allows them to bind to a negatively charged stationary phase (cation-exchange resin). By carefully controlling the pH and ionic strength of the mobile phase, selective elution of the bound alkaloids can be achieved, leading to their separation and purification.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption of the sample and leading to high recovery rates. mdpi.com This method has proven effective for the preparative separation of various alkaloids, including aporphines. mdpi.comnih.gov The selection of a suitable two-phase solvent system is the most critical step in HSCCC. mdpi.com For aporphine (B1220529) alkaloids from Nelumbo nucifera, a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v) was successfully used to purify four main aporphine alkaloids in a single step. mdpi.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final polishing and purification of alkaloids. phytopharmajournal.com It utilizes a stationary phase, typically a C18 column, and a mobile phase, often a gradient mixture of an organic solvent (like acetonitrile) and an aqueous buffer. For instance, in the purification of an aporphine alkaloid from Alphonsea sclerocarpa, after initial separation by column chromatography, preparative HPLC was used with a mobile phase gradient of water with 0.1% formic acid and acetonitrile (B52724) to achieve a high purity of 97.8%. phytopharmajournal.com

The table below summarizes the application of these advanced chromatographic methods in the purification of aporphine and related alkaloids, showcasing the conditions and outcomes.

Table 1: Advanced Chromatographic Methods for Aporphine and Related Alkaloid Purification

| Chromatographic Method | Target Alkaloid(s) | Plant Source | Key Parameters | Purity Achieved | Reference |

|---|---|---|---|---|---|

| Ion-Exchange Chromatography | This compound | Zanthoxylum elephantiasis | Cation-exchange resin | Not specified | nih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | 2-hydroxy-1-methoxyaporphine, pronuciferine, nuciferine (B1677029), roemerine | Nelumbo nucifera | Solvent system: n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v) | 95.1% - 98.9% | mdpi.com |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Crebanine (B1669604) (an aporphine alkaloid) | Alphonsea sclerocarpa | Mobile phase: Gradient of water with 0.1% formic acid and acetonitrile | 97.8% | phytopharmajournal.com |

| High-Speed Counter-Current Chromatography (HSCCC) | Isocorydine (aporphine), Palmatine, Berberine | Corydalis saxicola | Solvent system: n-butanol-ethyl acetate-water-formic acid (5:1:5:0.01) and n-butanol-ethyl acetate-methanol-water-formic acid (5:5:1:9:0.05) | 71% - 97% | nih.gov |

Optimization Strategies for Laurifoline Isolation

Optimizing the isolation process is crucial for maximizing the yield and purity of laurifoline from its botanical sources. This involves refining both the initial extraction and the subsequent purification steps.

Solvent Selection: The choice of solvent is paramount. For alkaloids, ethanol (B145695) is often an effective solvent. atlantis-press.com Studies on the extraction of total alkaloids from Zizyphi Spinosi Semen showed that ethanol was a better choice than water or chloroform. atlantis-press.com The polarity of the solvent must be matched to the polarity of the target alkaloids. The use of acidified alcohol (e.g., with hydrochloric or acetic acid) can improve extraction efficiency by converting the alkaloids into their more soluble salt forms. atlantis-press.comscielo.br

Response Surface Methodology (RSM): RSM is a statistical and mathematical tool used to optimize complex processes. acs.org It allows for the evaluation of multiple parameters and their interactions. For example, in the extraction of tropane (B1204802) alkaloids, RSM was used to optimize ethanol concentration, extraction temperature, and extraction time, leading to a validated model with high accuracy. acs.org Similarly, for the extraction of total alkaloids from Thalictrum delavayi, RSM was used to optimize the hydrochloric acid volume fraction, solid-to-liquid ratio, and sonication time, resulting in a significant yield. mdpi.com This methodology could be applied to optimize the extraction of laurifoline from Cocculus laurifolius or Zanthoxylum elephantiasis.

Optimization of Purification: Following extraction, the purification process also requires optimization.

Macroporous Resin Chromatography: This technique is often used for the initial enrichment and purification of alkaloids from crude extracts. scirp.orgscirp.org Optimization involves selecting the appropriate resin type (e.g., nonpolar D101 resin for alkaloids), and optimizing the conditions for sample loading, washing, and elution, such as the concentration of the eluting solvent (e.g., ethanol) and the flow rate. mdpi.comscirp.org

pH-Zone-Refining Counter-Current Chromatography: This is a powerful variation of HSCCC for the preparative separation of ionizable compounds like alkaloids. mdpi.com It can offer a more than 10-fold increase in sample-loading capacity compared to conventional HSCCC. mdpi.com Optimization involves the selection of a suitable two-phase solvent system and the addition of a retainer acid or base to the stationary phase and a counter-ion to the mobile phase. This creates sharp, rectangular peaks, allowing for the separation of large quantities of alkaloids with high purity. mdpi.com

The table below provides examples of optimized parameters for the extraction of alkaloids, which are principles that can be applied to the isolation of laurifoline.

Table 2: Examples of Optimized Extraction Parameters for Alkaloids

| Plant Source | Optimized Parameters | Extraction Method | Yield/Result | Reference |

|---|---|---|---|---|

| Anisodus luridus | 78% ethanol, 68°C, 20 min | Response Surface Methodology | 6.211 mg/g tropane alkaloids | acs.org |

| Thalictrum delavayi | 0.8% HCl, 1:12 solid-liquid ratio, 54 min sonication | Response Surface Methodology | 2.46% total alkaloids | mdpi.com |

| Catalpa ovata root bark | 1:10 solid-liquid ratio, 3 h extraction time, pH 1.0 | Response Surface Methodology | 8.62% total alkaloids | ajol.info |

| Lotus Plumule | 65% methanol, 200 W microwave power, 260 s extraction time | Microwave-Assisted Extraction with RSM | Optimized for bioactive alkaloids | xjtu.edu.cn |

| Zizyphi Spinosi Semen | 20% acetic acid in ethanol, 1:20 solid-liquid ratio, 4 h, 70°C | Single factor and orthogonal design | Optimized for total alkaloids | atlantis-press.com |

Elucidation of the Chemical Structure and Stereochemistry of Laurifoline Chloride

Early Structural Investigations and Proposed Formulations

Initial studies on laurifoline, isolated from plants such as Garrya laurifolia, were conducted in the mid-20th century. nih.gov In a pivotal 1955 paper, the research group led by Carl Djerassi investigated laurifoline alongside another alkaloid, cuauchichicine. nih.govconnectedpapers.com Based on the analytical methods available at the time, which primarily involved chemical degradation and comparison with known compounds, laurifoline was proposed to be a C₂₀ diterpenoid alkaloid. connectedpapers.com

These early formulations placed laurifoline in the same class as Garrya alkaloids like veatchine (B1205580) and garryfoline. nih.gov This classification was based on the perceived structural relationship with cuauchichicine, which was also isolated from the same plant source and characterized as a diterpenoid alkaloid. nih.govconnectedpapers.com The proposed structure was, therefore, a complex, non-aromatic, polycyclic system characteristic of the atisine-garryine family of diterpenoid alkaloids. This initial hypothesis, while logical based on the available evidence, would later be revised as more powerful analytical tools became available.

Definitive Structural Assignment of Laurifoline Chloride

The advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), allowed for a more accurate and non-destructive analysis of complex natural products. Re-examination of laurifoline using these methods led to a fundamental revision of its proposed structure.

The definitive structure of laurifoline was shown to be not a diterpenoid, but a quaternary aporphine (B1220529) alkaloid. naturalproducts.net Aporphines are a large class of isoquinoline (B145761) alkaloids characterized by a tetracyclic core derived from a benzylisoquinoline precursor. wikipedia.org The systematic IUPAC name for the laurifoline cation is (6aS)-1,9-dihydroxy-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium, with chloride as the counter-ion. naturalproducts.netnaturalproducts.net This structure features a rigid, fused ring system containing two aromatic rings, which is fundamentally different from the initially proposed diterpenoid skeleton. Spectroscopic data, such as the characteristic UV absorption maxima for aporphine alkaloids at approximately 224 and 308 nm, confirmed this structural class.

Stereochemical Analysis and Isomeric Forms of Laurifoline

The initial misclassification of laurifoline as a diterpenoid alkaloid linked it to several isomers within that family. However, these compounds are not true isomers of the correct aporphine structure of laurifoline but are relevant from a historical perspective of its structural elucidation.

Cuauchichicine : Investigated by Djerassi alongside laurifoline, cuauchichicine is a C₂₂H₃₃NO₂ diterpenoid alkaloid of the Garrya family and is therefore not a true isomer of the C₂₀H₂₄NO₄⁺ laurifoline cation. connectedpapers.com

19-epiveatchine : This compound, also known as garryfoline, is another C₂₂ diterpenoid alkaloid. The early belief that laurifoline belonged to this structural family led to comparisons with compounds like 19-epiveatchine.

Isolaurifoline : The term "isolaurifoline" does not correspond to a well-characterized, distinct isomer in the chemical literature and may be a historical or trivial name.

The definitive aporphine structure of laurifoline possesses a single stereocenter at the C-6a position. Natural (+)-laurifoline has been determined to have an (S) absolute configuration at this center. naturalproducts.netimsc.res.inlibretexts.org The determination of absolute configuration for such complex molecules is typically achieved through advanced techniques like X-ray crystallography or by chemical correlation to compounds of known stereochemistry. libretexts.organton-paar.comwikipedia.org

Table 1: Comparison of Laurifoline and Historically Associated Compounds

| Compound | Molecular Formula | Alkaloid Class | Relationship to Laurifoline |

|---|---|---|---|

| Laurifoline (cation) | C₂₀H₂₄NO₄⁺ | Aporphine | The correct, definitive structure. |

| Cuauchichicine | C₂₂H₃₃NO₂ | Diterpenoid (Garrya) | Historically co-isolated and studied; not a true isomer. connectedpapers.com |

| 19-epiveatchine (Garryfoline) | C₂₂H₃₃NO₂ | Diterpenoid (Garrya) | Historically considered a related compound due to initial misclassification. |

Identification of Key Functional Groups within this compound

The correct aporphine structure of this compound contains several key functional groups that determine its chemical properties. Their presence was confirmed by a combination of classical chemical tests and modern spectroscopic analysis.

Methoxyl Groups : Laurifoline possesses two methoxyl (-OCH₃) groups. naturalproducts.net These are generally stable ether groups. frontiersin.org Their presence can be determined classically by the Zeisel method, which involves cleavage with hydroiodic acid to produce methyl iodide. Current time information in Bangkok, TH. In modern spectroscopy, methoxyl groups are readily identified in ¹H NMR spectra as sharp singlet signals typically integrating to three protons.

Phenolic Hydroxyl Groups : The structure contains two phenolic hydroxyl (-OH) groups, where the hydroxyl is attached directly to an aromatic ring. naturalproducts.net These groups are weakly acidic and give characteristic color changes in the ferric chloride test (often producing blue, violet, or green colors) and the Liebermann's test. ndl.go.jpdntb.gov.ua In infrared (IR) spectroscopy, they exhibit a broad absorption band corresponding to O-H stretching.

Dimethylimino (Quaternary Ammonium) Group : A defining feature of laurifoline is its quaternary ammonium (B1175870) cation. The nitrogen atom is part of the heterocyclic aporphine core and is bonded to four carbon atoms, including two methyl groups, giving it a permanent positive charge. naturalproducts.net This functionality makes the compound a salt, typically isolated with a chloride anion. The presence of N-methyl groups can be suggested by the Herzig-Meyer method. Current time information in Bangkok, TH. In ¹H NMR spectra, the N-methyl groups appear as distinct singlet signals.

Table 2: Functional Groups of Laurifoline and Their Identification

| Functional Group | Formula | Location on Aporphine Core | Identification Methods |

|---|---|---|---|

| Methoxyl | -OCH₃ | C-2, C-10 | ¹H NMR (sharp singlets), Zeisel method. Current time information in Bangkok, TH. |

| Phenolic Hydroxyl | -OH | C-1, C-9 | Ferric chloride test, Liebermann's test, IR spectroscopy (broad O-H stretch). ndl.go.jpdntb.gov.ua |

| Quaternary Ammonium | -N⁺(CH₃)₂- | Position 6 | ¹H NMR (N-methyl singlets), ionic properties, formation of salts. |

Biosynthetic Pathways and Mechanistic Considerations in Laurifoline Formation

Proposed Biogenetic Routes for Aporphine (B1220529) Alkaloids

The biosynthesis of aporphine alkaloids is a well-studied branch of isoquinoline (B145761) alkaloid metabolism. The generally accepted pathway begins with the amino acid L-tyrosine, which serves as the primary building block.

The core framework of these alkaloids is derived from 1-benzylisoquinoline (B1618099) precursors. A foundational theory, proposed by Barton and Cohen in 1957, posits that aporphine structures can be formed via the direct intramolecular oxidative coupling of a phenolic 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) intermediate. researchgate.net This key step creates the defining biphenyl (B1667301) linkage of the aporphine skeleton.

For many aporphines, this direct coupling of the precursor is the accepted route. However, for aporphines with certain oxygenation patterns that are not explainable by direct coupling, an alternative pathway through a proaporphine intermediate has been proposed. researchgate.net Proaporphines are dienone-containing compounds that can rearrange to form the stable aromatic aporphine ring system. researchgate.netmaxapress.com

The general biosynthetic sequence leading to the 1-benzylisoquinoline precursor is as follows:

L-tyrosine is metabolized to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgrsc.org

The first committed step is the condensation of dopamine and 4-HPAA, a Pictet-Spengler reaction catalyzed by norcoclaurine synthase (NCS), to form the central precursor, (S)-norcoclaurine. frontiersin.orgfrontiersin.orgfrontiersin.org

(S)-Norcoclaurine then undergoes a series of modifications, including O-methylation, N-methylation, and hydroxylation, catalyzed by various methyltransferases (OMTs, NMTs) and cytochrome P450 monooxygenases. maxapress.comfrontiersin.org These modifications produce a variety of 1-benzylisoquinoline alkaloids, such as coclaurine, N-methylcoclaurine, and reticuline, which serve as branch-point intermediates for numerous alkaloid classes, including the aporphines. frontiersin.orgfrontiersin.org

Role of Phenol (B47542) Oxidation in Laurifoline Biosynthesis

The pivotal event in the formation of the aporphine ring system is an intramolecular phenol oxidation reaction. This process involves the coupling of two aromatic rings within a single 1-benzylisoquinoline precursor molecule. frontiersin.org The reaction is believed to proceed through the formation of phenoxy radicals, which then couple to form a new carbon-carbon bond, cyclizing the structure. frontiersin.org

In the specific case of laurifoline, a quaternary aporphine, the biosynthesis is thought to occur from a corresponding tertiary aporphine, which itself is formed from a 1-benzylisoquinoline precursor. It has been demonstrated that the chemical oxidation of (+)-tembetarine, a simple benzylisoquinoline alkaloid, can yield (+)-laurifoline, suggesting that a similar oxidative transformation occurs in the plant. rsc.org

Studies on the oxidation of laudanosoline-V:6-dimethyl ether with reagents like potassium ferricyanide (B76249) have served as a chemical model for the biogenesis of related aporphine alkaloids. frontiersin.org These experiments show that phenol oxidation is a complex process, highly dependent on reaction conditions, and can lead to various coupled products. frontiersin.org This key oxidative cyclization is what establishes the rigid, tetracyclic core structure characteristic of laurifoline and other aporphines.

Precursor Incorporation Studies (e.g., Laudanosoline derivatives)

The elucidation of biosynthetic pathways heavily relies on precursor feeding experiments, where isotopically labeled compounds are administered to the plant or cell culture, and their incorporation into the final product is traced.

Seminal work by D.S. Bhakuni and his research group provided direct evidence for the precursors of laurifoline in Cocculus laurifolius. frontiersin.org Their studies involved feeding the plants with various labeled 1-benzylisoquinoline alkaloids. The results confirmed the specific incorporation of several precursors into both magnoflorine (B1675912) and laurifoline. frontiersin.org This demonstrates that the plant utilizes these 1-benzylisoquinoline intermediates as direct building blocks.

Laudanosoline derivatives are considered key intermediates in aporphine alkaloid biogenesis. frontiersin.org For instance, laudanosoline-V:6-dimethyl ether has been proposed as a phenolic precursor for aporphines of the glaucine (B1671577) and corytuberine (B190840) type. frontiersin.org While not the direct precursor to laurifoline, its study provides mechanistic insight into the type of precursor required. The specific precursor for laurifoline would be a laudanosoline-type molecule with a specific pattern of hydroxylation and methylation.

The table below summarizes key findings from precursor feeding studies related to laurifoline and associated alkaloids.

| Precursor Administered | Plant/System | Target Alkaloid(s) | Finding | Reference |

| (±)-Nor-laudanosoline | Cocculus laurifolius | Magnoflorine, Laurifoline | Specific incorporation observed. | frontiersin.org |

| (±)-Nor-protosinomenine | Cocculus laurifolius | Magnoflorine, Laurifoline | Specific incorporation observed. | frontiersin.org |

| (±)-Nor-orientaline | Cocculus laurifolius | Magnoflorine, Laurifoline | Specific incorporation observed. | frontiersin.org |

| (±)-Reticuline | Cocculus laurifolius | Magnoflorine, Laurifoline | Specific incorporation observed. | frontiersin.org |

| (+)-Tembetarine | Fagara spp. | (+)-Laurifoline | Chemical oxidation yields laurifoline, suggesting a biosynthetic link. | rsc.org |

Enzymatic Transformations in Laurifoline Biosynthesis

The conversion of precursors into laurifoline is orchestrated by a suite of highly specific enzymes. While the complete enzymatic pathway in Cocculus laurifolius has not been fully elucidated, the types of enzymes involved are known from studies in other alkaloid-producing plants.

The key intramolecular C-C bond-forming reaction that creates the aporphine skeleton is catalyzed by cytochrome P450-dependent monooxygenases (CYPs). oup.comnih.gov Specifically, enzymes belonging to the CYP80 family have been identified as the catalysts for this crucial phenol coupling step in the biosynthesis of several aporphine alkaloids. researchgate.netmaxapress.comoup.com

Examples of characterized enzymes that perform this function include:

CYP80G2 from Coptis japonica, which converts (R,S)-reticuline into the aporphine alkaloid (S)-corytuberine. nih.gov

AcCYP80G7 and AcCYP80Q8 from Aristolochia contorta, which are involved in forming the aporphine skeleton in that species. frontiersin.orggoogle.com

SyCYP80Q5 and SyCYP80G6 from Stephania species, which show stereoselectivity in converting (R)- and (S)-configured benzylisoquinoline substrates into proaporphines. researchgate.net

Although the specific CYP80 enzyme from Cocculus laurifolius has yet to be isolated and characterized, it is certain that a member of this family catalyzes the cyclization of the specific 1-benzylisoquinoline precursor to form the tertiary aporphine that is the immediate precursor to laurifoline. The final step, the quaternization of the nitrogen atom to form laurifoline chloride, is catalyzed by an N-methyltransferase (NMT).

The table below outlines the classes of enzymes involved in the broader biosynthetic pathway leading to aporphine alkaloids like laurifoline.

| Enzyme Class | Reaction Catalyzed | Example Enzyme(s) | Reference |

| Norcoclaurine Synthase (NCS) | Pictet-Spengler condensation of dopamine and 4-HPAA | Thalictrum flavum NCS | frontiersin.orgfrontiersin.org |

| O-Methyltransferase (OMT) | Methylation of hydroxyl groups on the precursor rings | 6OMT, 4'OMT | frontiersin.orgfrontiersin.org |

| N-Methyltransferase (NMT) | Methylation of the secondary amine of the isoquinoline core | Coclaurine N-methyltransferase (CNMT) | frontiersin.orgfrontiersin.org |

| Cytochrome P450 (e.g., CYP80B) | Hydroxylation of the precursor rings | N-methylcoclaurine 3'-hydroxylase (NMCH/CYP80B1) | frontiersin.orgoup.com |

| Cytochrome P450 (e.g., CYP80G) | Intramolecular C-C phenol coupling to form the aporphine core | CYP80G2, SyCYP80G6 | oup.comnih.govresearchgate.net |

| N-Methyltransferase (NMT) | Quaternization of the tertiary aporphine nitrogen | Unknown | - |

Synthetic and Semi Synthetic Strategies for Laurifoline Chloride and Analogues

Total Synthesis Approaches to the Laurifoline Skeleton

The core of laurifoline is the aporphine (B1220529) alkaloid structure of boldine (B1667363). The total synthesis of this tetracyclic framework is a significant chemical challenge. Aporphine alkaloids are biosynthetically derived from the intramolecular oxidative coupling of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) precursors like (S)-reticuline. acs.org Synthetic chemists have developed several strategies to construct this intricate ring system, which can be broadly categorized.

One of the pioneering total syntheses of racemic boldine ((±)-boldine) was achieved by Kupchan and colleagues in 1976. rsc.org This route utilizes a photochemical strategy, a key transformation in the synthesis of various aporphine alkaloids. nih.gov

Key steps in the photochemical total synthesis of (±)-boldine include: rsc.org

Photocyclization: A brominated diphenolic precursor, (±)-1-(2-Bromo-4,5-dihydroxybenzyl)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methylisoquinoline, undergoes cyclization when exposed to ultraviolet light. This reaction forms a crucial (±)-spirodienone intermediate.

Rearrangement: The spirodienone is then treated with acid, which catalyzes a rearrangement to establish the characteristic dibenzo[de,g]quinoline aporphine skeleton, yielding (±)-N-ethoxycarbonylnorboldine.

Reduction: Finally, reduction of the ethoxycarbonyl group with a powerful reducing agent like lithium aluminium hydride (LiAlH₄) affords (±)-boldine.

Other classical and modern methods have been employed for the synthesis of the aporphine core, providing access to the foundational structure of laurifoline. nih.govclockss.org These include:

Bischler-Napieralski Reaction: This reaction is often used to form the initial dihydroisoquinoline ring, which is a core component of the final structure. acs.orgoncotarget.com

Pschorr Cyclization: This method can be used to form the biphenyl (B1667301) linkage that creates the C-ring of the aporphine skeleton from an 8-aminobenzyltetrahydroisoquinoline precursor. clockss.org

Metal-Catalyzed Cyclizations: Modern approaches often use transition metals to facilitate the key C-C bond formation to create the tetracyclic system. nih.gov

These total synthesis strategies, while complex, are fundamental for creating the basic skeleton from which laurifoline chloride is derived and for producing analogues with variations not accessible through semi-synthesis.

Semi-Synthetic Modifications and Derivatization Studies of Laurifoline

Semi-synthesis, starting from the readily available natural product boldine, is the most direct and common route to this compound and its derivatives. Boldine's structure, featuring two phenolic hydroxyl groups and a tertiary amine, offers multiple sites for chemical modification. nih.gov

The synthesis of this compound itself is a straightforward semi-synthetic modification. It involves the N-quaternization of the tertiary amine in the boldine molecule. This is typically achieved by treating boldine with hydrochloric acid, which protonates the nitrogen and introduces a stable positive charge, with the chloride ion acting as the counter-ion. nih.gov This quaternization significantly increases the water solubility of the compound compared to its parent, boldine. nih.gov

Extensive derivatization studies have been conducted on the boldine scaffold to explore how structural changes impact its chemical and biological properties. These modifications serve as a blueprint for potential derivatization of laurifoline. Chemical methods applied include bromination, methylation, acetylation, ring-opening reactions, and dehydrogenation. nih.govpreprints.org

Below is a table of selected semi-synthetic derivatives of boldine, highlighting the versatility of this natural product as a starting material.

| Derivative Name | Modification Description | Relevance/Purpose of Synthesis | Reference(s) |

| This compound | N-quaternization of boldine with HCl. | Creates a water-soluble, permanently charged derivative. | nih.gov |

| 3-Chloroboldine | Introduction of a chlorine atom at the C-3 position. | Halogenation to study effects on receptor affinity; shows preference for D₁-dopaminergic receptors. | evitachem.com |

| 8-Nitrosoboldine | Selective nitrosation at the C-8 position using sodium nitrite. | Serves as a key intermediate for synthesizing new heterocyclic systems fused to the aporphine skeleton. | evitachem.com |

| 8-Aminoboldine | Catalytic hydrogenation of 8-nitrosoboldine. | An intermediate used to create diverse boldine analogues through transformations of the amino group. | evitachem.com |

| 2,9-O,O′-dimethoxymethylboldine | Protection of the two phenolic hydroxyl groups with methoxymethyl (MOM) ethers. | Allows for selective chemical modifications at other positions of the molecule. | evitachem.com |

| N-acetamidesecocrebanine | Ring-opening and acetylation of the related aporphine crebanine (B1669604). | An example of derivatization to explore antiarrhythmic activity. | preprints.org |

| Dehydrostephanine | Dehydrogenation of the related aporphine stephanine. | An example of creating a fully aromatic ring system to study changes in biological activity. | preprints.org |

These studies demonstrate that the boldine skeleton is a versatile platform for generating a wide array of derivatives through semi-synthetic approaches.

Development of Laurifoline Analogues for Structure-Activity Exploration

The synthesis of analogues is a cornerstone of medicinal chemistry, aimed at understanding the relationship between a molecule's structure and its biological activity (SAR). For laurifoline and its parent aporphine alkaloids, analogues are developed to identify the key structural features responsible for their pharmacological effects and to optimize properties like potency and selectivity.

SAR studies on aporphine alkaloids have revealed several critical structural elements: nih.govpreprints.orgnih.gov

Substituents on Rings A and D: The nature and position of substituents (like hydroxyl, methoxy (B1213986), or methylenedioxy groups) on the aromatic A and D rings significantly influence activity. For instance, in a study of 18 aporphinoids tested for antipoliovirus activity, the substitution pattern on the isoquinoline (B145761) portion (ring A) was found to be critical, with a methoxyl group at C-2 being important for activity. nih.gov In contrast, the related compound (+)-boldine, which has a hydroxyl group at C-2, was inactive in that specific assay. nih.gov

The Nitrogen Atom (Ring B): Modifications to the nitrogen, such as N-quaternization to form laurifoline, dramatically alter physical properties like solubility and can impact biological activity. nih.govpreprints.org

Stereochemistry: The stereochemistry at position 6a is another crucial factor for the biological activity of many aporphine alkaloids. nih.govpreprints.org

The development of halogenated analogues like 3-Chloroboldine is a prime example of SAR exploration. The introduction of a chlorine atom at the C-3 position was found to modulate the compound's affinity for dopamine (B1211576) receptors, conferring a preference for D₁ over D₂ receptors. evitachem.com This highlights how specific structural changes can fine-tune the pharmacological profile of the aporphine scaffold.

Systematic screening of numerous aporphine analogues against biological targets, such as G-protein coupled receptors, has allowed researchers to build detailed SAR models. In one such study, 84 different aporphines were screened, revealing that methoxy groups on rings A and D were common features among the most potent compounds. researchgate.net These large-scale explorations provide a roadmap for designing future laurifoline analogues with potentially enhanced or more specific therapeutic activities.

Advanced Analytical Methodologies for Characterization of Laurifoline Chloride

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the initial characterization of laurifoline chloride, offering a deep dive into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon skeleton and the connectivity of its atoms can be constructed. ox.ac.ukresearchgate.net

In a typical analysis, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. researchgate.net 1D ¹H NMR provides information about the chemical environment of each hydrogen atom, while ¹³C NMR offers insights into the carbon framework. bhu.ac.in For instance, the chemical shifts in a ¹³C NMR spectrum can indicate the presence of different types of carbon atoms, such as those in aromatic rings or attached to heteroatoms. libretexts.org More advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups. ox.ac.uk

2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the final structure. HSQC correlates directly bonded carbon and hydrogen atoms, while HMBC reveals longer-range connections between these nuclei, allowing for the piecing together of the molecular puzzle. researchgate.netmdpi.com The data obtained from these experiments provide irrefutable evidence for the proposed structure of this compound.

Table 1: Illustrative ¹H and ¹³C NMR Data Interpretation for Aporphine (B1220529) Alkaloids

| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Significance |

| Aromatic Protons | 6.5 - 8.0 | 110 - 160 | Indicates the presence of the aromatic rings characteristic of the aporphine core. |

| Methoxyl Protons (-OCH₃) | 3.8 - 4.0 | 55 - 60 | Signals the presence and number of methoxy (B1213986) functional groups. mdpi.com |

| Aliphatic Protons (on the heterocyclic ring) | 2.5 - 3.5 | 30 - 60 | Corresponds to the non-aromatic portion of the aporphine structure. |

| Quaternary Carbons | N/A | 120 - 150 | Identifies carbon atoms with no directly attached protons, often at ring junctions. |

Note: Specific chemical shifts for this compound would require experimental data for the pure compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structural formula of this compound with high accuracy. neu.edu.truomustansiriyah.edu.iq High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the exact molecular formula. msu.edu This precision is critical in distinguishing between compounds that may have the same nominal mass but different elemental compositions.

When a sample of this compound is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion (M+) reveals the compound's molecular weight. savemyexams.com The presence of a chlorine atom in this compound is readily identified by the characteristic isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit two peaks for the molecular ion, separated by two mass units (M+ and M+2), with a corresponding intensity ratio of roughly 3:1. chemguide.co.ukrsc.org

Furthermore, the energy imparted during ionization can cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments, known as the fragmentation spectrum, provides a molecular fingerprint that is invaluable for structural elucidation. savemyexams.comresearchgate.net Analysis of these fragments can help to identify the different components of the molecule and how they are connected. For aporphine alkaloids, characteristic fragmentation patterns often involve the loss of substituents from the aromatic rings or cleavage of the heterocyclic ring system. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. msu.edu These absorption frequencies are characteristic of the types of chemical bonds and functional groups within the molecule. core.ac.uklibretexts.org

The IR spectrum of this compound would be expected to show absorptions corresponding to the various structural components of an aporphine alkaloid. For example, the presence of aromatic rings would be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1475 cm⁻¹ region. libretexts.orguc.edu The C-O bonds of the methoxy groups would show strong absorptions in the 1300-1000 cm⁻¹ range. uc.edu Additionally, the presence of the amine functional group would be evident from N-H stretching and bending vibrations. core.ac.uk The C-Cl bond would also have a characteristic absorption, typically in the 800-600 cm⁻¹ region of the spectrum. uc.edulibretexts.org The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is also a valuable characteristic for identifying the compound. msu.edulibretexts.org

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H | 3000 - 2850 | Stretch |

| Aromatic C=C | 1600 - 1475 | Stretch |

| C-O (Ether/Phenol) | 1300 - 1000 | Stretch |

| N-H (Amine) | 3500 - 3300 | Stretch |

| C-N | 1250 - 1000 | Stretch |

| C-Cl | 800 - 600 | Stretch |

Chromatographic-Mass Spectrometric Hyphenated Techniques

Hyphenated techniques, which couple a separation method like chromatography with the detection power of mass spectrometry, are essential for analyzing this compound in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection prowess of mass spectrometry. researchgate.net While direct analysis of some alkaloids by GC-MS can be challenging due to their polarity and thermal lability, derivatization techniques can be employed to make them more volatile and suitable for GC analysis. rsc.org For instance, derivatizing this compound could allow for its separation from other components in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. gcms.cz

Following separation in the gas chromatograph, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. researchgate.net The resulting mass spectra can be used for both qualitative and quantitative analysis. dntb.gov.ua By comparing the retention time and the mass spectrum of a peak in the sample to that of a known standard of this compound, its presence can be confirmed. rsc.org GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is an exceptionally powerful technique for the analysis of this compound in complex biological or botanical matrices. rsc.orgucl.ac.uk LC separates the components of a mixture in the liquid phase, which is ideal for non-volatile and thermally sensitive compounds like many alkaloids. ucl.ac.bespectroscopyonline.com The separated components are then introduced into the mass spectrometer for detection. nih.gov

The use of high-resolution mass spectrometry (HRMS) in conjunction with LC provides highly accurate mass measurements, which aids in the confident identification of this compound even in the presence of many other compounds. spectroscopyonline.comnih.govrsc.org LC-MS/MS takes this a step further by performing two stages of mass analysis. creative-proteomics.com The first stage isolates the molecular ion of this compound, and the second stage fragments this ion and analyzes the resulting product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. nih.govchromatographyonline.com This makes LC-MS/MS the gold standard for quantifying trace levels of compounds like this compound in complex samples. nih.govacs.org

Advanced Separation Techniques for Laurifoline Studies

The precise characterization and quantification of this compound, an aporphine alkaloid, rely on sophisticated analytical separation techniques. Due to the complexity of the matrices in which it is typically found, such as plant extracts, high-resolution separation methods are essential. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two primary methodologies employed for the analytical study of Laurifoline and related alkaloids, offering high efficiency, sensitivity, and resolving power.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of aporphine alkaloids, including this compound. sci-hub.seglobalresearchonline.net The development of a robust HPLC method is a systematic process that involves optimizing various chromatographic parameters to achieve the desired separation, resolution, and sensitivity. openaccessjournals.com For aporphine alkaloids, which are basic and possess chromophores, reversed-phase HPLC (RP-HPLC) coupled with UV or mass spectrometry detection is the most common approach. griffith.edu.aunih.gov

The process begins with understanding the physicochemical properties of this compound, such as its polarity, pKa, and UV absorbance profile. globalresearchonline.net As a quaternary ammonium (B1175870) salt, this compound is permanently charged and highly polar. However, analytical methods are often developed for the corresponding tertiary amine base (Laurifoline) or related aporphine alkaloids found in natural extracts. scielo.brnih.gov

Stationary Phase Selection: The choice of the column is critical for effective separation. C18 (octadecylsilane) columns are the most widely used stationary phases for the analysis of aporphine alkaloids due to their versatility and ability to separate compounds based on hydrophobicity. griffith.edu.auejgm.co.uk Other phases like C8 are also used, but C18 generally provides better retention for moderately polar alkaloids.

Mobile Phase Optimization: The mobile phase composition is adjusted to control the retention and elution of the analyte. scribd.com A typical mobile phase for the analysis of aporphine alkaloids consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govejgm.co.uk The pH of the aqueous phase is a crucial parameter; for basic compounds like alkaloids, working at a slightly acidic pH (e.g., using trifluoroacetic acid or formic acid as an additive) can suppress the silanol (B1196071) interactions on the column and ensure sharp, symmetrical peaks. griffith.edu.au Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate complex mixtures containing alkaloids with a wide range of polarities. griffith.edu.auscribd.com

Detection: UV detection is commonly used, as the aporphine ring system has strong UV absorbance. dovepress.com For enhanced specificity and sensitivity, especially in complex matrices, HPLC is often coupled with a mass spectrometer (LC-MS). nih.gov LC-MS provides molecular weight information and fragmentation patterns, which are invaluable for structural confirmation. scielo.br

Detailed research findings on the HPLC analysis of related aporphine alkaloids provide a strong basis for developing a method for this compound. The following table summarizes typical conditions used in published studies.

| Analyte(s) | Column (Stationary Phase) | Mobile Phase | Flow Rate | Detection | Reference Study |

|---|---|---|---|---|---|

| Aporphine Alkaloids (Asimilobine) | C18 Flash Column followed by Semi-preparative C18 HPLC | Gradient: H₂O-CH₃OH-TFA (90:10:0.1) to (10:90:0.1) over 90 min | 9 mL/min | LRESIMS | Analysis of Goniothalamus australis extracts. griffith.edu.au |

| Aporphine Alkaloids (Glaucine, Norglaucine, etc.) | Not specified | Not specified, but used for fraction analysis | Not specified | UHPLC-HR-ESI-MS/MS | Dereplication study of alkaloids from Duguetia lanceolata. scielo.br |

| Aporphine Alkaloids (Nuciferine, Roemerine, etc.) | Not specified (used for purity analysis) | Not specified | Not specified | HPLC analysis after HSCCC purification. | Purification from Nelumbo nucifera leaves. nih.gov |

| Isoquinoline-derived Alkaloids | Not specified | Not specified (15-min method) | Not specified | HPLC-MS/MS | Quantification in Unonopsis duckei R.E. Fr. nih.gov |

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) is a powerful separation technique characterized by extremely high efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.comlcms.cz It is particularly well-suited for the analysis of charged species, making it an excellent alternative or complementary technique to HPLC for analyzing this compound, which exists as a cation. chromatographyonline.com

The fundamental principle of CE is the differential migration of analytes in an electric field applied across a narrow-bore fused-silica capillary. libretexts.org The separation is based on differences in the charge-to-size ratio of the analytes. libretexts.org

Modes of Separation:

Capillary Zone Electrophoresis (CZE): This is the simplest mode of CE, where the separation occurs in a free solution (background electrolyte). libretexts.org For this compound, a cationic species, it would migrate toward the cathode. The pH and composition of the background electrolyte are critical parameters for optimizing separation selectivity.

Micellar Electrokinetic Chromatography (MEKC): This is a hybrid of electrophoresis and chromatography. A surfactant (like sodium dodecyl sulfate) is added to the background electrolyte at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase. MEKC can separate both charged and neutral compounds. Research has specifically demonstrated the successful separation of aporphine alkaloids using MEKC, indicating its suitability for Laurifoline studies. capes.gov.br

Method Development Considerations:

Background Electrolyte (BGE): The choice of BGE is paramount. Its pH will determine the charge on the analytes and the magnitude of the electroosmotic flow (EOF). Buffers such as phosphate (B84403) or borate (B1201080) are commonly used. Organic modifiers like methanol or acetonitrile can be added to the BGE to improve the solubility of analytes and modify selectivity.

Applied Voltage: Higher voltages generally lead to faster separations and sharper peaks, but can generate excessive Joule heating, which may degrade the sample or affect separation consistency.

Detection: As with HPLC, UV-Vis detection is the most common method. lcms.cz The detector is placed directly on the capillary, creating a detection window. For higher sensitivity, laser-induced fluorescence (LIF) can be employed if the analyte is naturally fluorescent or can be derivatized with a fluorescent tag. bio-rad.com

While specific, detailed applications of CE for this compound are not extensively documented in public literature, the principles of the technique and its successful application to other aporphine alkaloids provide a clear path for method development. capes.gov.br

The following table outlines a prospective set of parameters for the analysis of this compound using Capillary Zone Electrophoresis.

| Parameter | Condition/Value | Purpose/Rationale |

|---|---|---|

| CE Mode | Capillary Zone Electrophoresis (CZE) | Directly separates ions based on charge-to-size ratio; suitable for the cationic this compound. libretexts.org |

| Capillary | Fused silica, 50 µm i.d., 40-60 cm total length | Standard dimensions for high efficiency and good heat dissipation. |

| Background Electrolyte | 25-50 mM Phosphate buffer, pH 2.5-4.5 | Acidic pH ensures full protonation of related tertiary amine alkaloids and minimizes interaction with the capillary wall. |

| Applied Voltage | 15-25 kV (Normal Polarity) | Provides efficient separation within a reasonable timeframe while managing Joule heating. |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | A simple and reproducible method for introducing the sample into the capillary. |

| Detection | Diode Array Detector (DAD) at ~210, 270, 310 nm | Aporphine alkaloids typically have multiple absorption maxima allowing for peak identification and purity checks. |

Mechanism of Action Studies of Laurifoline Chloride at the Molecular and Cellular Level

Interaction with Cellular Pathways and Signaling Cascades

Laurifoline chloride and related aporphine (B1220529) alkaloids modulate several key signaling pathways that are fundamental to cellular function, including those governing cell life and death, neuronal communication, and inflammatory responses. nih.govfrontiersin.orgfrontiersin.org

Modulation of Cell Proliferation and Apoptosis Pathways

Laurifoline is recognized for its potential anti-cancer effects, which are linked to its ability to influence processes like cell proliferation and apoptosis. nih.gov While direct, detailed studies on this compound are emerging, the activities of related aporphine alkaloids provide significant insights into these mechanisms.

Research Findings on Related Aporphine Alkaloids:

Induction of Apoptosis: The process of programmed cell death, or apoptosis, is a critical target for anti-cancer therapies. fucoidan-life.com Aporphine alkaloids have demonstrated the ability to induce apoptosis in cancer cells. For instance, the aporphine alkaloid crebanine (B1669604) has been shown to have a significant pro-apoptotic effect on glioblastoma multiforme (GBM) cell lines. frontiersin.org This is a crucial mechanism, as the inactivation of programmed cell death pathways is a hallmark of cancer development and contributes to resistance against treatments. mdpi.com The induction of apoptosis by these compounds can involve the fragmentation of DNA within the cancer cells, leading to their eventual elimination. fucoidan-life.com

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle is a key strategy in cancer treatment. Intracellular chloride levels have been shown to affect cell proliferation by causing G1 cell cycle arrest in gastric cancer cells, a mechanism potentially relevant to this compound's action. nih.gov Other alkaloids, such as berberine (B55584), can halt the cell cycle at various phases (G1, G0/G1, or G2/M), thereby inhibiting tumor cell proliferation. frontiersin.org Some flavonoids, which share some functional similarities with alkaloids, have also been observed to cause cell cycle arrest in cancer models. mdpi.com

Anti-Proliferative and Cytotoxic Effects: Extracts containing aporphine alkaloids from Litsea glutinosa have demonstrated antiproliferative and cytotoxic effects. wikipedia.org Similarly, the related benzophenanthridine alkaloid, chelerythrine (B190780) chloride, exhibits cytotoxicity and an anti-proliferative effect in non-small cell lung carcinoma (NSCLC) cell lines. discoverx.com At high concentrations, chelerythrine chloride can induce rapid necrotic cell death, while lower concentrations may lead to apoptosis. discoverx.com This concentration-dependent activity is also observed in its ability to inhibit the growth of various lung cancer cell lines. discoverx.com The epithelial sodium channel (ENaC) has recently been identified as a novel regulator of breast cancer cell proliferation, and its modulation could represent another pathway for compounds like laurifoline to exert their effects. nih.gov

| Compound/Class | Cell Line(s) | Observed Effect | Potential Mechanism | Reference(s) |

| Laurifoline | General | Anti-cancer, influences cell proliferation & apoptosis | Interaction with various cellular pathways | nih.gov |

| Crebanine | Glioblastoma multiforme (GBM) | Pro-apoptotic | Blocks PI3K pathway, inhibits NF-κB signaling | frontiersin.org |

| Chelerythrine chloride | Non-small cell lung carcinoma (NSCLC) | Cytotoxicity, anti-proliferative, apoptosis/necrosis | PKC inhibition, modulation of β-catenin signaling | discoverx.com |

| Berberine | Various cancer cells | Cell cycle arrest (G1, G0/G1, G2/M) | Interactions with nucleic acids and proteins | frontiersin.org |

| Aporphine Alkaloids (from Litsea glutinosa) | General | Antiproliferative, cytotoxic | Not specified | wikipedia.org |

Influence on Neurotransmitter Systems

Laurifoline is suggested to have neuroprotective effects, which likely stem from its interaction with various neurotransmitter systems. nih.gov Neurotransmitters are chemical messengers that transmit signals across synapses, and their modulation can have profound effects on brain function. kenhub.comuq.edu.au The action of laurifoline and other aporphine alkaloids can influence the release and reception of these crucial signaling molecules. nih.govnumberanalytics.com

Key Neurotransmitter Systems and Potential Interactions:

Adrenergic System: A significant finding identifies laurifoline as a potential agonist of the β2-adrenergic receptor. frontiersin.org These receptors are part of the adrenergic system, which responds to epinephrine (B1671497) and norepinephrine, and are involved in processes like smooth muscle relaxation. innoprot.com Agonists for the β2-adrenergic receptor have been identified as potent inducers of CFTR (cystic fibrosis transmembrane conductance regulator) function, highlighting a potential therapeutic application. nih.gov Assays to confirm such activity often involve measuring the accumulation of cyclic AMP (cAMP) following receptor activation. innoprot.com

Dopaminergic System: Aporphine alkaloids are well-known for their activity at dopamine (B1211576) receptors. nih.govwikipedia.org For example, (R)-Aporphine acts as an antagonist at both D1 and D2 dopamine receptors. wikipedia.org The interaction is stereospecific, with (R)-aporphines generally showing greater affinity for dopamine receptors than their (S) counterparts. nih.gov The interplay between dopamine and another neurotransmitter, acetylcholine, is crucial for decision-making and motor control, and these interactions are regulated in part by dopamine D2 receptors. nih.gov

Serotonergic System: The aporphine structure is a privileged scaffold for designing ligands that target the serotonin (B10506) (5-HT) receptor system. researchgate.net Nantenine (B1222069), another aporphine alkaloid, binds to several CNS receptors, including 5-HT2A receptors. researchgate.net Serotonin itself is a key neurotransmitter involved in regulating mood, emotion, and sleep. kenhub.com

GABAergic and Glycinergic Systems: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, reducing neuronal excitability. nih.govkenhub.com Glycine (B1666218) also acts as an inhibitory neurotransmitter, particularly in the brainstem and spinal cord. nih.gov The inhibitory effect of both GABA and glycine is typically mediated by the influx of negatively charged chloride ions into neurons. nih.govuq.edu.au Given the proposed interaction of related alkaloids with chloride channels, this represents another potential area of influence for this compound.

NF-κB Signaling Pathway Modulation

A key aspect of laurifoline's anti-inflammatory activity is its potential role as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. frontiersin.orgnih.govresearchgate.net NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immune responses, and cell survival. jst.go.jpjst.go.jp

Studies have identified laurifoline, along with sinomenine (B1681799) and magnoflorine (B1675912), as potential NF-κB inhibitors. frontiersin.org This inhibitory action is a common feature among aporphine alkaloids. For example, crebanine, dicentrine, and O-methylbulbocapnine have been shown to suppress inflammatory responses by blocking NF-κB activation. jst.go.jpfrontiersin.orgjst.go.jp The mechanism can involve suppressing the phosphorylation of key components in the pathway, such as the p65 subunit at Ser536. jst.go.jpmdpi.com By inhibiting NF-κB, these alkaloids can reduce the production of pro-inflammatory mediators like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS). jst.go.jpfrontiersin.orgjst.go.jp Furthermore, molecular docking simulations suggest that compounds like magnoflorine may inhibit inflammatory responses by negatively regulating the Braf protein, which is involved in the related MAPK signaling pathway. frontiersin.org

| Alkaloid | Cell/Model System | Effect on NF-κB Pathway | Downstream Consequences | Reference(s) |

| Laurifoline | Not specified | Potential NF-κB inhibitor | Anti-inflammatory effects | frontiersin.orgnih.govresearchgate.net |

| Crebanine | RAW264.7 Macrophages; A549 lung cancer cells | Suppresses NF-κB activation by reducing p65 phosphorylation; Inhibits TNF-α-induced NF-κB DNA-binding | Decreased production of IL-6, TNF-α, iNOS; Sensitizes cells to apoptosis | jst.go.jpresearchgate.net |

| Dicentrine | RAW264.7 Macrophages | Inhibits NF-κB activation by suppressing p65 phosphorylation | Reduced production of pro-inflammatory cytokines | jst.go.jpmdpi.com |

| O-Methylbulbocapnine | RAW264.7 Macrophages | Inhibits NF-κB activation by suppressing p65 phosphorylation | Reduced production of pro-inflammatory cytokines | jst.go.jpmdpi.com |

| Nuciferine (B1677029) | Animal models of kidney inflammation | Suppresses renal activation of TLR4/MyD88/NF-κB signaling | Prevention of kidney inflammation | mdpi.com |

Investigation of Chloride Channel Interactions (based on related boldine (B1667363) studies)

While direct studies on this compound's interaction with chloride channels are limited, extensive research on the related alkaloid boldine provides a strong basis for investigation. frontiersin.org Chloride channels are crucial for a variety of cellular processes, including cell volume regulation, pH maintenance, and setting the membrane potential. frontiersin.org Their dysregulation is implicated in several neurological disorders. frontiersin.org

Boldine has been shown to modulate the chloride channel Clcn1. frontiersin.org Furthermore, many of the therapeutic effects of boldine are attributed to its ability to block connexin hemichannels (CxHCs), which can reduce the influx of ions like Ca2+ and the efflux of K+, processes that are key activators of the inflammasome. frontiersin.orgnih.gov

The involvement of chloride ions is also deeply intertwined with apoptosis. Cell shrinkage, an early hallmark of apoptosis, is associated with the efflux of ions, including chloride. nih.gov The influx of extracellular chloride has been shown to be a critical step in apoptosis induced by the activation of the P2X7 receptor. nih.gov Moreover, chloride channels themselves are implicated in the multidrug resistance phenomenon in cancer, partly by their role in apoptotic volume decrease. uliege.be Given that laurifoline exists as a chloride salt, investigating its direct or indirect interactions with these channels is a logical and critical area of research. The disruption of chloride ion homeostasis is a known trigger for apoptosis, making chloride transporters a potential therapeutic target. mdpi.com

Receptor Binding Profile of this compound

Identifying the specific molecular receptors that a compound binds to is fundamental to understanding its pharmacological profile. For this compound, this involves techniques like radioligand binding assays to determine its affinity for various targets.

Radioligand Binding Assays for Target Identification

Radioligand binding assays are a gold-standard method for studying the interaction between a drug and its receptor. google.com This technique uses a radioactively labeled ligand to measure binding affinity (Kd) and receptor density (Bmax). google.com Competition studies, where an unlabeled compound (like this compound) competes with the radioligand for binding sites, can determine the compound's affinity (Ki) for a specific receptor. thieme-connect.com

While a comprehensive radioligand binding profile for this compound across a wide range of receptors is not yet publicly available, initial studies and comparisons with other aporphine alkaloids provide a clear direction for such investigations.

Key Findings and Potential Targets:

β2-Adrenergic Receptor: A significant finding from a dual-target screening assay identified laurifoline as a potential agonist for the β2-adrenergic receptor. frontiersin.org Such screening often uses reporter systems, like a luciferase reporter, to measure receptor activation. frontiersin.orguliege.be To confirm and quantify this interaction, a competitive radioligand binding assay would be employed, likely using a known β2-adrenergic antagonist radioligand.

Dopamine Receptors: Aporphine alkaloids are known to have high affinity for both D1 and D2 dopamine receptors. nih.govwikipedia.org Radioligand binding studies on a series of aporphines have elucidated the structural requirements for binding and whether the compound acts as an agonist or antagonist. nih.gov For instance, the presence of a hydroxyl group at C-11 is crucial for high-affinity binding to the D1 receptor. nih.gov

Serotonin (5-HT) Receptors: The aporphine skeleton is also a key structure for ligands of the serotonin receptor system. researchgate.net Radioligand binding assays have been used to determine the affinity of various aporphine derivatives for different 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A. researchgate.net

Platelet-Activating Factor (PAF) Receptor: Studies on aporphine alkaloids from Aromadendron elegans used [3H]PAF in a radioligand binding assay to investigate their inhibitory effect on the PAF receptor. thieme-connect.com This study demonstrated that the flexibility of the aporphine structure and specific substitutions influenced binding affinity. thieme-connect.com

The table below summarizes the types of data typically generated from radioligand binding assays for aporphine alkaloids at various receptors, providing a model for the expected profile of this compound.

| Receptor Target | Assay Type | Radioligand Example | Typical Measurement | Relevance for this compound | Reference(s) |

| β2-Adrenergic Receptor | Functional Assay / Binding Assay | [3H]Dihydroalprenolol (Antagonist) | EC50 (functional), Ki (binding) | Identified as a potential agonist; binding affinity needs quantification. | frontiersin.orginnoprot.com |

| Dopamine D1 Receptor | Competition Binding | [3H]SCH23390 (Antagonist) | Ki | High potential for interaction based on aporphine structure. | nih.gov |

| Dopamine D2 Receptor | Competition Binding | [3H]Spiperone (Antagonist) | Ki | High potential for interaction based on aporphine structure. | nih.govwikipedia.org |

| Serotonin 5-HT Receptor | Competition Binding | [3H]8-OH-DPAT (Agonist) | Ki | Potential for interaction based on aporphine structure. | researchgate.net |

| PAF Receptor | Competition Binding | [3H]PAF (Agonist) | IC50 / Ki | Demonstrates the broad receptor interaction potential of aporphines. | thieme-connect.com |

Competitive Binding Studies

Competitive binding studies, particularly through computational molecular docking, have provided initial insights into the potential mechanisms of action for this compound. These in silico analyses predict how the compound might interact with enzyme active sites, suggesting a competitive inhibition model for specific targets.

One such study investigated the interaction between several phytochemicals, including laurifoline, and the trehalose-6-phosphate (B3052756) phosphatase (TPP) enzyme from Pseudomonas aeruginosa. dntb.gov.ua The findings from this molecular docking analysis suggested that laurifoline may act as a competitive inhibitor. dntb.gov.ua The proposed mechanism involves the binding of laurifoline in close proximity to the active site of the TPP enzyme. dntb.gov.ua This binding is thought to cause steric hindrance, a phenomenon where the presence of the inhibitor molecule physically blocks the natural substrate from accessing the enzyme's active site. dntb.gov.ua

While these computational findings point towards a competitive inhibition mechanism, experimental validation through in vitro enzyme assays would be necessary to confirm this hypothesis and determine the binding affinity (Kᵢ).

Table 1: Summary of Competitive Binding Study for Laurifoline

| Enzyme Target | Study Type | Proposed Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Trehalose-6-Phosphate Phosphatase (TPP) | Molecular Docking (in silico) | Competitive Inhibition | Laurifoline binds near the enzyme's active site, potentially causing steric hindrance that prevents substrate interaction. | dntb.gov.ua |

Enzyme Kinetic Studies and Inhibition Mechanisms

While specific enzyme kinetic parameters such as IC₅₀ or Kᵢ values for this compound are not extensively documented in publicly available literature, research has elucidated its mechanism of action at the cellular signaling level, particularly concerning inflammatory pathways.

Studies have identified laurifoline as a potential inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govsci-hub.se NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a key role in inflammatory responses. The inhibition of NF-κB is a significant mechanism for controlling inflammation.

Further molecular dynamic simulations and docking studies have shed light on the specific mechanism by which laurifoline may exert this inhibitory effect. It is proposed that laurifoline can inhibit inflammatory responses by negatively regulating the Braf protein. dntb.gov.uanih.gov Braf is a serine/threonine-protein kinase that is a component of the MAPK/ERK signaling pathway, which is upstream of NF-κB activation. By targeting Braf, laurifoline interferes with this signaling cascade, leading to the downstream inhibition of NF-κB activity. dntb.gov.uanih.govsci-hub.se This mechanism suggests that this compound's anti-inflammatory effects are mediated through the modulation of key protein kinases in cellular signaling pathways rather than direct competitive inhibition of a metabolic enzyme.

Table 2: Mechanism of Action of Laurifoline in Cellular Signaling

| Signaling Pathway | Molecular Target | Effect of Laurifoline | Overall Outcome | Reference |

|---|---|---|---|---|

| MAPK/NF-κB | Braf protein | Negative regulation | Inhibition of NF-κB; potential anti-inflammatory effects. | dntb.gov.uanih.govsci-hub.se |

Structure Activity Relationship Sar Studies of Laurifoline Chloride and Analogues

Elucidation of Pharmacophoric Features for Laurifoline Chloride Activity

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. researchgate.net For this compound, a quaternary aporphine (B1220529) alkaloid, the key pharmacophoric features can be inferred from its rigid tetracyclic structure and the nature of its substituents. asianpubs.orgnaturalproducts.net

The fundamental pharmacophore for aporphine alkaloids, including laurifoline, generally consists of a combination of hydrophobic areas, hydrogen bond donors/acceptors, and a positively charged/ionizable group. acs.orgnih.gov The tetracyclic core of laurifoline provides a rigid scaffold that correctly orients the functional groups for interaction with a target receptor or enzyme.

The specific pharmacophoric features of this compound are:

Aromatic Rings (A and D): The two aromatic rings contribute to the hydrophobic character of the molecule and are capable of engaging in π-π stacking or hydrophobic interactions with the biological target. unal.edu.co

Quaternary Nitrogen (N-6): The permanently positively charged nitrogen atom is a critical feature, likely involved in strong ionic interactions or cation-π interactions with anionic or aromatic residues in a binding pocket. naturalproducts.netnih.gov This feature is characteristic of quaternary aporphine alkaloids like magnoflorine (B1675912) and laurifoline. tandfonline.commdpi.com

Hydrogen Bond Donors (1-OH, 9-OH): The two phenolic hydroxyl groups can act as hydrogen bond donors, forming crucial directional interactions that contribute to binding affinity and specificity. naturalproducts.netontosight.ai Studies on related aporphines have shown that hydroxyl groups are essential for certain activities, such as antioxidant effects. nih.gov

Hydrogen Bond Acceptors (2-OCH₃, 10-OCH₃, 1-OH, 9-OH): The oxygen atoms of the two methoxy (B1213986) groups and the two hydroxyl groups can all function as hydrogen bond acceptors. naturalproducts.netontosight.ai The precise positioning of these groups is vital for activity. nih.gov

| Pharmacophoric Feature | Structural Component of this compound | Potential Biological Interaction |

| Positively Ionizable Group | Quaternary Nitrogen at position 6 (N-6) | Ionic bonding, Cation-π interactions |

| Hydrogen Bond Donors | Hydroxyl groups at C-1 and C-9 | Hydrogen bonding to acceptor sites on target |

| Hydrogen Bond Acceptors | Oxygen atoms of hydroxyls (C-1, C-9) and methoxys (C-2, C-10) | Hydrogen bonding to donor sites on target |

| Aromatic/Hydrophobic Regions | Aromatic rings A and D | π-π stacking, hydrophobic interactions |

Impact of Structural Modifications on Biological Activity

The biological activity of aporphine alkaloids is highly sensitive to structural modifications. SAR studies on various analogues have revealed the importance of specific substituents and structural features for different pharmacological effects, such as antiarrhythmic, antiviral, and anticancer activities. nih.govmdpi.comtandfonline.com

Substitution on Aromatic Rings: The nature and position of substituents on the A and D rings are critical. For antipoliovirus activity in aporphines, a methoxyl group at the C-2 position was found to be essential, whereas compounds with a 1,2-dihydroxy substitution pattern, like laurolitsine, were inactive. nih.gov In contrast, for anti-ferroptotic activity, a hydroxyl group at position C-11 was deemed essential. nih.gov The removal of O-methyl groups in ring D of the aporphine crebanine (B1669604) was shown to reduce its antiarrhythmic activity, suggesting the methoxy groups are important functionalities. mdpi.com